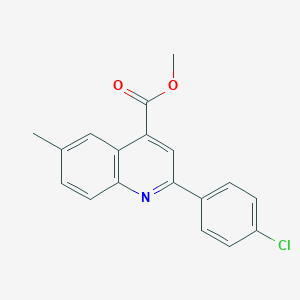
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide, also known as BBBS, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BBBS is a sulfonamide-based compound that contains a benzoxazole ring and a benzyl group. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific targets such as metal ions or enzymes. This compound has been shown to have a high binding affinity for copper ions, which may explain its use as a fluorescent probe for metal ion detection. Additionally, this compound has been shown to selectively inhibit carbonic anhydrase IX by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the aggregation of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells by selectively targeting carbonic anhydrase IX, which is overexpressed in various types of cancer. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and metal ions. This makes it a valuable tool for studying the mechanisms of various diseases and for developing potential treatments. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide in scientific research. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the development of this compound-based inhibitors for other enzymes that are involved in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases and cancer.
合成方法
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide can be synthesized through various methods, including the reaction of 2-aminophenol with benzyl chloride, followed by the reaction with benzenesulfonyl chloride. Another synthesis method involves the reaction of 2-aminophenol with benzyl bromide, followed by the reaction with benzenesulfonyl chloride. Both of these methods result in the formation of this compound. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound can also be used as a selective inhibitor of carbonic anhydrase IX, which is an enzyme that is overexpressed in various types of cancer. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
属性
分子式 |
C20H16N2O3S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O3S/c23-26(24,21-14-15-6-2-1-3-7-15)17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)25-20/h1-13,21H,14H2 |
InChI 键 |
JEDWWLSWXRPAOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



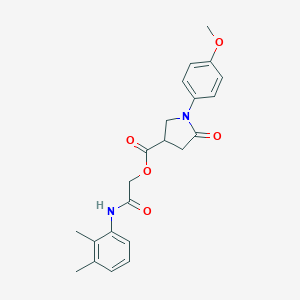
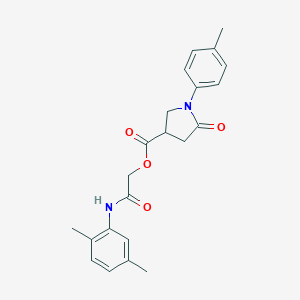
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
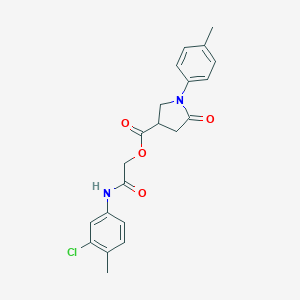

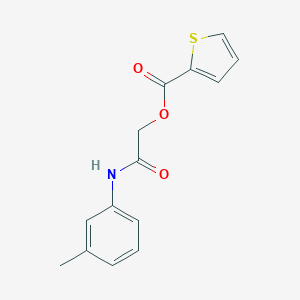
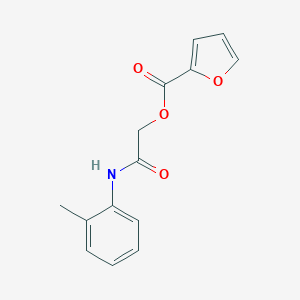

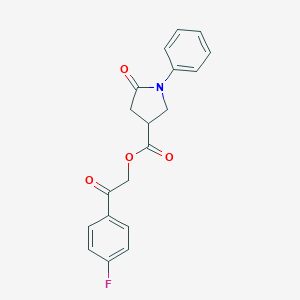
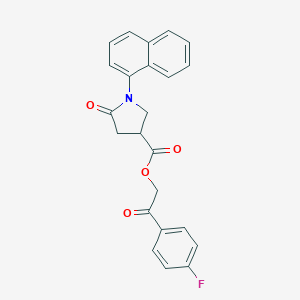
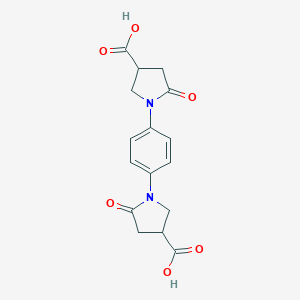
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
